molecular formula C19H34O B1254464 3S,4R-Epoxy-6Z,9Z-nonadecadiene

3S,4R-Epoxy-6Z,9Z-nonadecadiene

Cat. No.: B1254464
M. Wt: 278.5 g/mol
InChI Key: BDTRZWQPTAKTIF-YWHCSOEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3S,4R-Epoxy-6Z,9Z-nonadecadiene is an epoxide.

Scientific Research Applications

Synthesis and Field Testing in Entomology The compound 3S,4R-Epoxy-6Z,9Z-nonadecadiene has been investigated for its applications in entomology, specifically in the synthesis of sex attractants for various moth species. In one study, stereoselective syntheses of chiral C17 to C21 6Z,9Z-cis-3,4-epoxydienes were developed, and field tests demonstrated that certain enantiomerically enriched epoxides were attractive to male moths of several species. This research highlights the potential of such compounds in developing synthetic sex attractant lures for pest control and ecological studies (Millar et al., 1990).

Pheromone Identification Another study identified (3Z,6Z,9Z)-3,6,9-Heptadecatriene and (6Z,9Z)-6,9-cis-3,4-epoxyheptadecadiene in female sex pheromone gland extracts of Abraxas grossulariata L. (Lepidoptera: Geometridae). These compounds, including the closely related this compound, play a crucial role in the mating behaviors of these species, suggesting the biological significance of such compounds in natural ecosystems (Tóth et al., 2005).

Chemical Ecology Research in chemical ecology has explored the interactions among different enantiomers and regioisomers of epoxydienes, including this compound, as mechanisms by which cross-attraction between sympatric species is limited. These studies contribute to our understanding of how specific chemical cues facilitate species-specific communication and mating, avoiding interspecies mating that could be detrimental to population genetics (Millar et al., 1990).

Properties

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

(2S,3R)-2-ethyl-3-[(2Z,5Z)-pentadeca-2,5-dienyl]oxirane

InChI

InChI=1S/C19H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(4-2)20-19/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3/b13-12-,16-15-/t18-,19+/m0/s1

InChI Key

BDTRZWQPTAKTIF-YWHCSOEBSA-N

Isomeric SMILES

CCCCCCCCC/C=C\C/C=C\C[C@@H]1[C@@H](O1)CC

Canonical SMILES

CCCCCCCCCC=CCC=CCC1C(O1)CC

Synonyms

(Z,Z)-(3S,4R)-3,4-epoxynonadeca-6,9-diene
3,4-epoxynonadeca-6,9-diene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3S,4R-Epoxy-6Z,9Z-nonadecadiene
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Reactant of Route 6
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